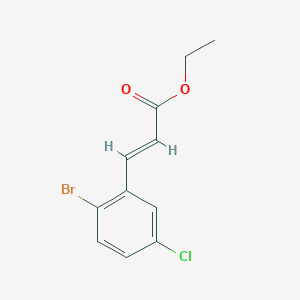
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to an ethyl acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under conditions that favor the formation of the (E)-isomer. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often performed in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in saturated compounds.
科学的研究の応用
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of (E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)acrylate
- Ethyl 3-(2-bromo-5-fluorophenyl)acrylate
- Ethyl 3-(2-chloro-5-bromophenyl)acrylate
Uniqueness
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
ethyl (E)-3-(2-bromo-5-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQHWQIDGXPBE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














